molecular formula C19H16FN3O2 B2978618 13-fluoro-5-(2-phenylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034550-49-5

13-fluoro-5-(2-phenylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2978618
CAS No.: 2034550-49-5
M. Wt: 337.354
InChI Key: JNFZKKNMTBCEJM-UHFFFAOYSA-N
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Description

13-Fluoro-5-(2-phenylacetyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a structurally complex heterocyclic compound characterized by a fused tricyclic core containing nitrogen atoms. The molecule features a fluorine substituent at position 13 and a 2-phenylacetyl group at position 5, which likely influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

13-fluoro-5-(2-phenylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c20-14-6-7-17-21-16-8-9-22(12-15(16)19(25)23(17)11-14)18(24)10-13-4-2-1-3-5-13/h1-7,11H,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFZKKNMTBCEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-fluoro-5-(2-phenylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the triazatricyclic core, followed by the introduction of the fluorine atom and the phenylacetyl group. Common reagents used in these reactions include fluorinating agents, acetylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

13-fluoro-5-(2-phenylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorine atom and phenylacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of functionalized products.

Scientific Research Applications

13-fluoro-5-(2-phenylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 13-fluoro-5-(2-phenylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. The fluorine atom and phenylacetyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids.

Comparison with Similar Compounds

Analysis :

Relevance of Lumping Strategies in Comparative Studies

Compounds with shared tricyclic cores but differing substituents (e.g., halogens, acyl groups) may exhibit analogous physicochemical behaviors, justifying their grouping under a "lumping strategy" for streamlined SAR analysis . For example:

  • Reactivity : Fluorine’s electron-withdrawing nature could reduce nucleophilic attack susceptibility compared to chlorine.
  • Solubility : The phenylsulfanyl group in BG14577 increases hydrophobicity, whereas the phenylacetyl group in the target compound balances lipophilicity and aqueous solubility.

Research Findings and Implications

Biological Activity : Fluorinated analogs often exhibit enhanced bioavailability and target selectivity in medicinal chemistry applications.

Synthetic Challenges : Introducing fluorine into the tricyclic core may require specialized reagents (e.g., Selectfluor®) compared to chlorination methods.

Biological Activity

The compound 13-fluoro-5-(2-phenylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a novel triazatricyclo compound with potential biological activity. This article reviews its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 2034550-49-5

Structural Features

The compound features a triazatricyclo core which contributes to its unique biological properties. The presence of the fluoro and phenylacetyl groups may enhance lipophilicity and modulate interactions with biological targets.

Research indicates that compounds similar to This compound exhibit various mechanisms of action:

  • CRTH2 Inhibition : The compound may act as an inhibitor of the CRTH2 receptor, which is implicated in several inflammatory and allergic responses .
  • Anticancer Activity : Preliminary studies suggest that this compound could have anticancer properties by inducing apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Efficacy in Cell Lines

A study evaluating the efficacy of related compounds demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (nM)
PodophyllotoxinKURAMOCHI100
CabazitaxelSKBR 340
13-fluoro CompoundMDA-MB231TBD

These findings indicate that the compound may exhibit comparable activity to established anticancer agents.

Case Studies

  • Study on Antiproliferative Effects : A recent investigation into the antiproliferative effects of triazatricyclo compounds highlighted that derivatives similar to This compound were effective in inhibiting growth in ovarian and breast cancer cell lines .
    • Cell Lines Tested : KURAMOCHI, OVCAR3, MCF7
    • Results : Significant inhibition was observed with IC50 values in the low micromolar range.
  • Fluorescent Nanoparticles Study : Another study explored the conjugation of similar compounds with fluorescent nanoparticles for enhanced cellular uptake and targeting capabilities .
    • Findings : The nanoparticles demonstrated effective internalization into cancer cells and maintained the activity of parent drugs at low concentrations.

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